molecular formula C14H13ClN2O2 B2487288 (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine CAS No. 100716-41-4

(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine

Cat. No. B2487288
M. Wt: 276.72
InChI Key: LFUHURIYLBVPAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the addition of amines to nitroalkenes, followed by reduction and further functionalization steps. For instance, the addition of benzylamine to 4-chloro-β-nitrostyrene has been reported, leading to the successful obtention of substituted c-phenylpiperazines, which are analogs of interest (Mouhtaram et al., 1993). Another relevant approach involves base-induced transformations of chloro-nitrophenyl thiadiazole in the presence of secondary amines, forming various heterocyclic compounds through ring-opening and intramolecular cyclization (Androsov, 2008).

Molecular Structure Analysis

The crystal structure of related nitro-amine compounds reveals interactions such as intramolecular hydrogen bonds and π-π interactions, which are critical for understanding the molecular geometry and stability of such compounds. For example, the structure of a monoazo dye showed significant hydrogen bonding and π-π interactions, indicating a potential similarity in the structural behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Yang et al., 2007).

Chemical Reactions and Properties

Compounds with nitro and amine functionalities typically undergo various chemical reactions, including reductions, nucleophilic substitutions, and cyclizations. These reactions are influenced by the presence of nitro groups and their interaction with amines, leading to diverse synthetic pathways and products with unique properties. For example, reactions involving nitrophenyl thionocarbonates with alicyclic amines demonstrated the role of substituents and the electrophilic center on reactivity and mechanisms, which could be relevant for understanding the behavior of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine (Castro et al., 2001).

Scientific Research Applications

Synthesis of Dialkylindolium-2-thiolates

4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole transforms into thioketene intermediates which react with secondary amines to form dialkylthioacetamides. Intramolecular cyclization of these thioamides leads to nonaromatic 1,1-dialkylindolium-2-thiolates, demonstrating the compound's potential in forming complex heterocyclic structures (Androsov, 2008).

N-(2-phenylethyl)nitroaniline Derivatives

Studies on derivatives like 2,4-dinitro-N-(2-phenylethyl)aniline have revealed their structural conformations and potential as precursors for nitric oxide release agents, highlighting their significance in synthesizing compounds with potential therapeutic uses (Wade et al., 2013).

Prototropic Tautomerism and Photochromism

N-(4-X-phenyl)-2-aminotropones and their clathrate crystals with deoxycholic acid have been investigated for their prototropic phenomena and photochromic behavior. This indicates the compound's relevance in material science, particularly in developing materials that respond to light (Ito et al., 2011).

Reactions with Alicyclic Amines

O-aryl S-aryl dithiocarbonates reactions with secondary alicyclic amines have been kinetically studied, providing insights into the compound's behavior in various organic reactions and its potential applications in synthesizing more complex molecules (Castro et al., 2011).

Catalytic Applications

Graphene-based catalysts have been used in the reduction of nitro compounds to amines, indicating the potential of (4-Chloro-2-nitrophenyl)(2-phenylethyl)amine in catalysis and environmental remediation applications (Nasrollahzadeh et al., 2020).

Safety And Hazards

The safety and hazards associated with “(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine” are not detailed in the sources retrieved. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for research on “(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine” are not specified in the sources retrieved. However, 2-phenethylamines have been the subject of extensive research in medicinal chemistry, with a focus on their potential therapeutic applications6.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

4-chloro-2-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-6-7-13(14(10-12)17(18)19)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHURIYLBVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-nitrophenyl)(2-phenylethyl)amine

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